molecular formula C11H15F2N B1417308 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine CAS No. 1021067-85-5

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B1417308
CAS No.: 1021067-85-5
M. Wt: 199.24 g/mol
InChI Key: OJOBBVRPQDBLPE-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with 2,2-dimethylpropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorophenyl)-2,2-dimethylpropan-1-amine
  • 1-(2,6-Difluorophenyl)-2,2-dimethylpropan-1-amine
  • 1-(2,4-Difluorophenyl)-3,3-dimethylpropan-1-amine

Uniqueness

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positioning can enhance the compound’s stability and interaction with biological targets compared to other isomers .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6,10H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOBBVRPQDBLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021067-85-5
Record name 1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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